

# An In-depth Technical Guide on Phenazolam (CAS No. 87213-50-1)

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## Compound of Interest

Compound Name: *Phenazolam*

Cat. No.: *B1607561*

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## Abstract

**Phenazolam**, with the Chemical Abstracts Service (CAS) number 87213-50-1, is a synthetic compound belonging to the triazolobenzodiazepine class. First synthesized in the early 1980s, it was never developed for medical use but has emerged as a designer drug.[1][2] This technical guide provides a comprehensive overview of **Phenazolam**, including its chemical and physical properties, pharmacological profile, and detailed analytical methodologies. The document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of benzodiazepines and novel psychoactive substances.

## Chemical and Physical Properties

**Phenazolam**, also known by its synonym Clobromazolam, is characterized by a triazole ring fused to the benzodiazepine core structure.[3][4] Its chemical and physical properties are summarized in the table below.

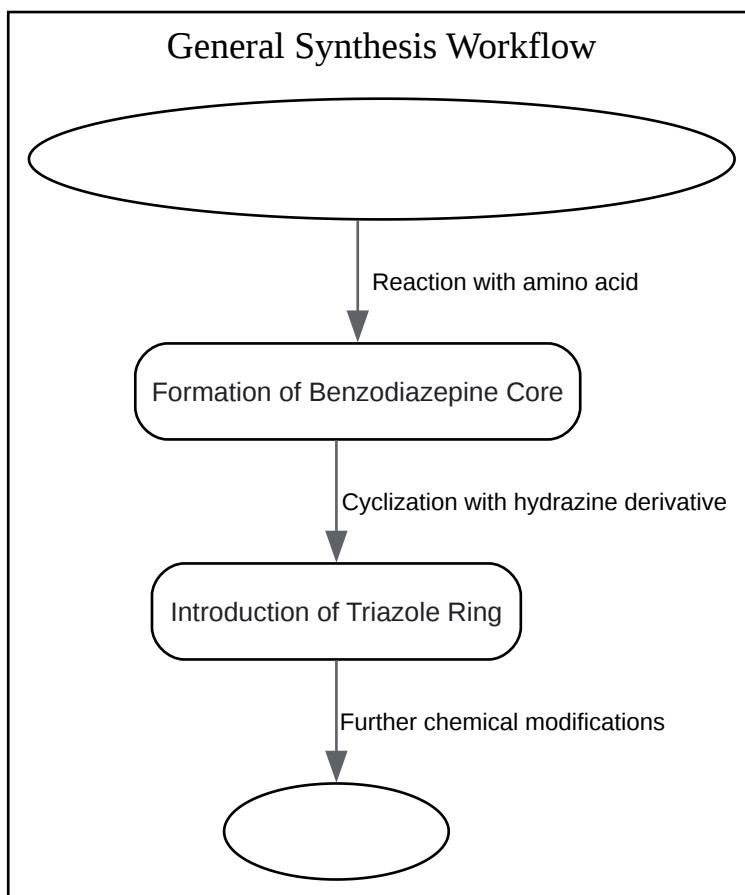
Property	Value	Reference(s)
CAS Number	87213-50-1	<a href="#">[3]</a> <a href="#">[5]</a>
IUPAC Name	8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[3][4][6]triazolo[4,3-a][3][6]benzodiazepine	<a href="#">[3]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>17</sub> H <sub>12</sub> BrClN <sub>4</sub>	<a href="#">[3]</a> <a href="#">[5]</a>
Molecular Weight	~387.7 g/mol	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Physical State	Crystalline solid	<a href="#">[6]</a>
Melting Point	93-96 °C (literature value, though some sources state it is undetermined)	<a href="#">[7]</a>
Boiling Point	250-260 °C (literature value, though some sources state it is undetermined)	<a href="#">[7]</a>
Solubility	DMF: 30 mg/ml; DMSO: 20 mg/ml; Ethanol: 10 mg/ml; DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml	<a href="#">[6]</a>
Purity	≥98%	

## Synthesis and Purification

### Synthesis

The synthesis of **Phenazolam** was first reported by Vejdělek and Protiva in 1983. While the detailed experimental protocol from the original publication is not readily available, the general synthetic route involves the condensation of 2-chlorobenzophenone with hydrazine, followed by cyclization to form the benzodiazepine ring structure.[\[3\]](#)

A proposed general workflow for the synthesis of triazolobenzodiazepines is outlined below.



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Caption: Generalized synthesis workflow for triazolobenzodiazepines.

## Purification

A formal, validated purification protocol for **Phenazolam** is not widely published. However, a general user-submitted recrystallization method for purifying benzodiazepines suggests the following steps:

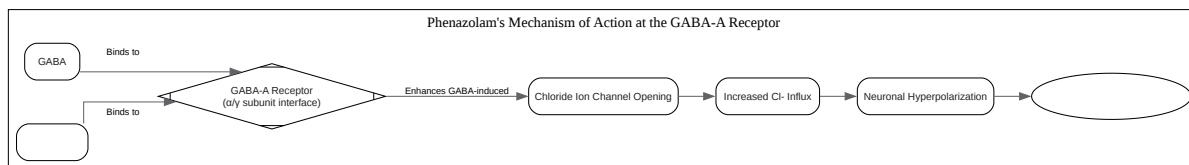
- Dissolve the crude **Phenazolam** in a high-percentage isopropyl alcohol.
- Filter the solution through a syringe filter to remove insoluble impurities.
- Gradually cool the solvent to room temperature, followed by refrigeration to induce recrystallization.

- Collect the recrystallized product by filtration.
- Wash the collected crystals with cold distilled water and filter again.
- Dry the purified product.

## Pharmacology

### Mechanism of Action

**Phenazolam** is a potent sedative and hypnotic drug that acts as a positive allosteric modulator of the GABA-A receptor.[2][3] It binds to the benzodiazepine site, located at the interface of the  $\alpha$  and  $\gamma$  subunits of the GABA-A receptor.[4][8] This binding enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to an increased influx of chloride ions into the neuron.[4] The resulting hyperpolarization of the neuronal membrane potentiates the inhibitory effect of GABA, causing the sedative, anxiolytic, and muscle relaxant effects associated with benzodiazepines.[3][8]



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Caption: Signaling pathway of **Phenazolam** at the GABA-A receptor.

## Pharmacological Data

Specific quantitative pharmacological data for **Phenazolam**, such as receptor binding affinities ( $K_i$ ) and in-vivo potency ( $ED_{50}$ ), are not readily available in peer-reviewed literature. However, a quantitative structure-activity relationship (QSAR) model predicted a high binding affinity for

"clobromazolam" (a synonym for **Phenazolam**) to the GABA-A receptor, with a predicted log 1/c value of 10.14.[9] In-vitro studies on analogous compounds suggest that **Phenazolam**'s potency likely exceeds that of diazepam by at least an order of magnitude, with EC<sub>50</sub> values in the low nanomolar range.[3]

Parameter	Value	Note	Reference(s)
Predicted GABA-A Receptor Binding Affinity (log 1/c)	10.14	For "Clobromazolam" from a QSAR model	[9]
In-vitro Potency (EC <sub>50</sub> )	Low nanomolar range (inferred)	Based on analogous compounds	[3]
Oral LD <sub>50</sub> (mouse)	>1 g/kg	[10]	

## Pharmacokinetics and Metabolism

Direct human pharmacokinetic data for **Phenazolam** is limited. However, based on structurally similar designer benzodiazepines, its pharmacokinetic profile can be inferred.[3] It is expected to exhibit rapid gastrointestinal absorption, high protein binding (>90%), and hepatic metabolism primarily through the cytochrome P450 enzyme CYP3A4/5.[3] The metabolites are likely to be  $\alpha$ -hydroxy derivatives.[3] Studies on other designer benzodiazepines, such as flubromazolam, have identified parent glucuronides, mono-hydroxy metabolites, and mono-hydroxy glucuronides as the main urinary excretion products.[11]

## Experimental Protocols

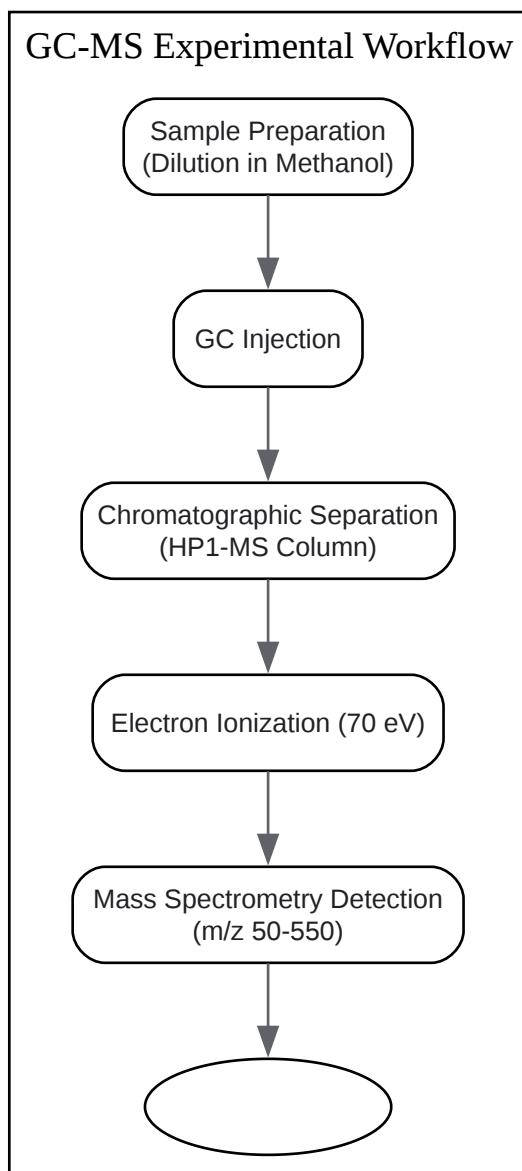
### Analytical Detection

The following protocols are for the qualitative and quantitative analysis of **Phenazolam** in forensic samples.

#### 4.1.1. Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: The standard is diluted in methanol.[4][12]
- Instrumentation: Agilent 5975 Series GC/MSD System.[4][12]

- GC Column: HP1-MS (100% dimethylpolysiloxane), 30 m x 0.25 mm, 0.25  $\mu$ m film thickness.
- Carrier Gas: Helium at a flow rate of 1.2 ml/min.
- Oven Program: Initial temperature of 170°C for 1 min, ramped to 190°C at 8°C/min, then to 293°C at 18°C/min and held for 7.1 min, followed by a ramp to 325°C at 50°C/min and a final hold for 6.1 min.
- Injector Temperature: 280°C.
- MS Parameters:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.[\[4\]](#)[\[12\]](#)
  - Source Temperature: 230°C.
  - Transfer Line Temperature: 235°C.
  - Scan Range: m/z 50-550 amu.



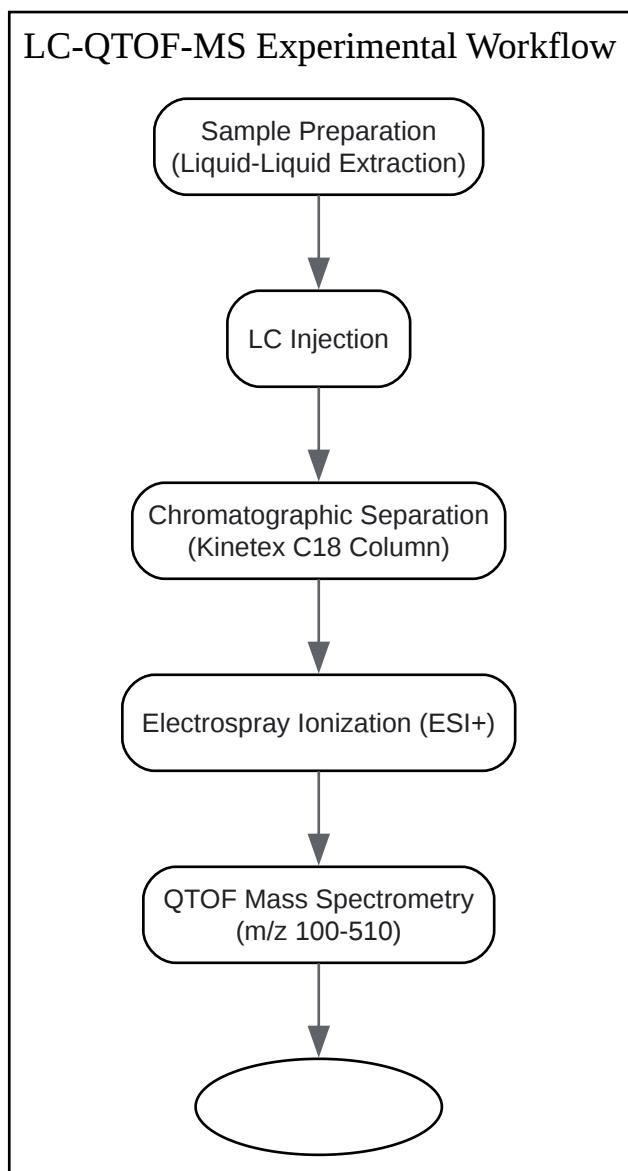
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Caption: Workflow for the GC-MS analysis of **Phenazolam**.

#### 4.1.2. Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

- Sample Preparation: Liquid-liquid extraction (LLE).[4][12]
- Instrumentation: Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC.[4][12]
- LC Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6  $\mu$ m).[4][12]

- Mobile Phase:
  - A: 10 mM Ammonium formate, pH 3.0.[4][12]
  - B: Methanol/acetonitrile (50:50).[4][12]
- Gradient: Initial: 95% A, 5% B; ramp to 5% A, 95% B over 13 min; return to initial conditions at 15.5 min.[4][12]
- Flow Rate: 1.0 ml/min.
- Injection Volume: 10  $\mu$ L.[4][12]
- MS Parameters:
  - Ionization Mode: Positive Ion Electrospray (ESI+).
  - Scan Range: 100-510 Da.[4][12]
  - Drying Gas ( $N_2$ ) Temperature: 325°C.
  - Sheath Gas Temperature: 325°C.
  - Nebulizer Pressure: 25 psig.
- Retention Time: Approximately 7.62 min.[4][12]



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Caption: Workflow for the LC-QTOF-MS analysis of **Phenazolam**.

## Conclusion

**Phenazolam** is a potent triazolobenzodiazepine with significant sedative and hypnotic properties. This guide has summarized its known chemical and physical characteristics, pharmacological mechanism, and detailed analytical protocols for its detection. The lack of comprehensive, publicly available data on its synthesis, purification, and quantitative pharmacology underscores its status as a designer drug that has not undergone formal clinical

development. The provided information is intended to aid researchers in their study of this compound and other novel benzodiazepines.

Disclaimer: **Phenazolam** is a research chemical and is not intended for human or veterinary use. The information provided in this document is for educational and research purposes only.

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